molecular formula C13H13NOS B6367708 5-(4-Ethylthiophenyl)-2-hydroxypyridine, 95% CAS No. 1261939-00-7

5-(4-Ethylthiophenyl)-2-hydroxypyridine, 95%

Cat. No. B6367708
CAS RN: 1261939-00-7
M. Wt: 231.32 g/mol
InChI Key: GFKWNCVBNCTULB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Ethylthiophenyl)-2-hydroxypyridine (ETHP) is a synthetic organic compound primarily used as a reagent in research laboratories. It is a white crystalline solid with a melting point of 134-136°C and a molecular weight of 236.27 g/mol. ETHP has been studied for its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

5-(4-Ethylthiophenyl)-2-hydroxypyridine, 95% has been studied for its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, 5-(4-Ethylthiophenyl)-2-hydroxypyridine, 95% has been used as a ligand for the synthesis of novel compounds with potential therapeutic activity. In pharmacology, 5-(4-Ethylthiophenyl)-2-hydroxypyridine, 95% has been used to study the pharmacokinetics of compounds in vivo. In biochemistry, 5-(4-Ethylthiophenyl)-2-hydroxypyridine, 95% has been used to study the metabolism of compounds in vitro.

Mechanism of Action

The mechanism of action of 5-(4-Ethylthiophenyl)-2-hydroxypyridine, 95% is not fully understood. It is believed that 5-(4-Ethylthiophenyl)-2-hydroxypyridine, 95% binds to a specific target in the cell and modulates the activity of enzymes, receptors, and other proteins. This modulation of protein activity can result in changes in cellular processes, such as gene expression, protein synthesis, and signal transduction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Ethylthiophenyl)-2-hydroxypyridine, 95% are not well understood. However, in vitro studies have shown that 5-(4-Ethylthiophenyl)-2-hydroxypyridine, 95% can increase the activity of certain enzymes and proteins, such as cytochrome P450 and glutathione S-transferase. In addition, 5-(4-Ethylthiophenyl)-2-hydroxypyridine, 95% has been shown to modulate the activity of certain receptors, such as the serotonin receptor.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(4-Ethylthiophenyl)-2-hydroxypyridine, 95% in laboratory experiments is its high purity and stability. 5-(4-Ethylthiophenyl)-2-hydroxypyridine, 95% is a white crystalline solid with a melting point of 134-136°C and a molecular weight of 236.27 g/mol. This makes it ideal for use in a wide range of experiments. Furthermore, 5-(4-Ethylthiophenyl)-2-hydroxypyridine, 95% is relatively inexpensive and easy to obtain.
However, there are some limitations to the use of 5-(4-Ethylthiophenyl)-2-hydroxypyridine, 95% in laboratory experiments. 5-(4-Ethylthiophenyl)-2-hydroxypyridine, 95% is a relatively new compound, and the mechanism of action and biochemical and physiological effects are not fully understood. In addition, 5-(4-Ethylthiophenyl)-2-hydroxypyridine, 95% is not approved for use in humans and is not suitable for use in clinical studies.

Future Directions

The potential future directions for 5-(4-Ethylthiophenyl)-2-hydroxypyridine, 95% research include further study of the biochemical and physiological effects, development of novel compounds for therapeutic applications, and investigation of the mechanism of action. In addition, further research into the pharmacokinetics and metabolism of 5-(4-Ethylthiophenyl)-2-hydroxypyridine, 95% in vivo is needed. Finally, further research into the safety and toxicity of 5-(4-Ethylthiophenyl)-2-hydroxypyridine, 95% is needed before it can be approved for use in humans.

Synthesis Methods

5-(4-Ethylthiophenyl)-2-hydroxypyridine, 95% can be synthesized from 4-ethylthiophenol and 2-hydroxy-5-nitropyridine. First, 4-ethylthiophenol is reacted with 2-hydroxy-5-nitropyridine in a solvent such as dichloromethane in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is isolated by filtration. The resulting product is purified by recrystallization from a suitable solvent such as methanol. The final product is a white crystalline solid with a melting point of 134-136°C and a molecular weight of 236.27 g/mol.

properties

IUPAC Name

5-(4-ethylsulfanylphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-2-16-12-6-3-10(4-7-12)11-5-8-13(15)14-9-11/h3-9H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKWNCVBNCTULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Ethylthiophenyl)-2-hydroxypyridine

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